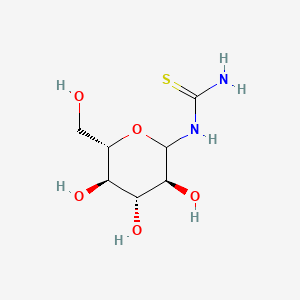

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea

Description

This compound is a thiourea derivative featuring a tetrahydro-2H-pyran (a sugar-like ring) with stereospecific hydroxyl groups (3S,4R,5R,6S) and a hydroxymethyl substituent.

Properties

Molecular Formula |

C7H14N2O5S |

|---|---|

Molecular Weight |

238.26 g/mol |

IUPAC Name |

[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |

InChI |

InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2-,3-,4+,5-,6?/m0/s1 |

InChI Key |

NFLXFOWCDDYFIR-ZZWDRFIYSA-N |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)NC(=S)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea typically involves the reaction of a sugar derivative with thiourea. One common method involves the use of D-glucose as the starting material. The hydroxyl groups of D-glucose are first protected using suitable protecting groups such as acetyl or benzyl groups. The protected glucose is then reacted with thiourea under acidic conditions to form the desired compound. The protecting groups are subsequently removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The thiourea group can be reduced to form thiol derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Triazole-Linked Pyran Derivatives (Compounds 16 and 17)

describes compounds 16 and 17, which share the tetrahydro-2H-pyran core but differ in substituents:

- Compound 16 : Contains acetoxymethyl and fluorinated amide groups.

- Compound 17 : Features a perfluorinated undecanamide chain and triazole linkages.

| Parameter | Target Compound | Compound 16/17 |

|---|---|---|

| Key Functional Groups | Thiourea | Triazole, fluorinated amide |

| Hydrophobicity | Moderate (polar hydroxyls) | High (fluorinated chains) |

| Biological Interaction | Hydrogen bonding/chelation | Click chemistry-mediated binding |

| Potential Use | Enzyme inhibition | Drug delivery (fluorophilic tags) |

The fluorinated chains in 16/17 enhance lipid solubility, making them suitable for membrane penetration, while the target compound’s thiourea may favor interactions with metal ions or polar enzymes .

Nucleoside Analogs ( and )

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol () is a purine nucleoside (e.g., adenosine derivative) with a pyran-like sugar. describes a phosphorylated nucleoside analog with sulfone and purine groups.

| Parameter | Target Compound | Nucleoside Analogs |

|---|---|---|

| Core Structure | Pyran + thiourea | Furanose sugar + nucleobase |

| Functional Groups | Thiourea, hydroxyls | Phosphates, purines |

| Bioactivity | Chelation, glycosidase inhibition | Antiviral/anticancer (DNA/RNA) |

| Solubility | Water-soluble (polar groups) | Variable (phosphate enhances) |

The nucleoside analogs are tailored for incorporation into nucleic acids, while the target compound’s thiourea may disrupt carbohydrate-processing enzymes .

Carboxylic Acid and Sulfated Derivatives ()

A cyclopenta[c]pyran with carboxylic acid.

A benzoic acid derivative with a sulfated hydroxymethyl group.

| Parameter | Target Compound | Carboxylic Acid Derivatives |

|---|---|---|

| Acid-Base Properties | Neutral (thiourea) | Acidic (carboxylic/sulfate) |

| Solubility | Moderate | High (ionizable groups) |

| Applications | Enzyme inhibition | Antioxidants, detoxification |

The sulfated and carboxylic acid groups enhance solubility and ionic interactions, contrasting with the thiourea’s metal-binding utility .

Heterocyclic Coumarin-Tetrazole Derivatives ()

Compounds 4i and 4j incorporate coumarin (fluorescent) and tetrazole (metabolically stable) moieties.

| Parameter | Target Compound | Coumarin-Tetrazole Hybrids |

|---|---|---|

| Key Groups | Thiourea | Coumarin, tetrazole |

| Optical Properties | None | Fluorescence |

| Bioactivity | Enzyme inhibition | Imaging probes, kinase inhibition |

These hybrids leverage tetrazole’s stability for prolonged activity, whereas the target compound’s thiourea may offer reversible enzyme binding .

Biological Activity

The compound 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their ability to form hydrogen bonds and interact with various biological targets, making them valuable in medicinal chemistry. This article reviews the biological activities associated with this specific compound, drawing from recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a tetrahydropyran ring with multiple hydroxyl groups and a thiourea moiety, which contributes to its biological activity.

Antimicrobial Activity

Thiourea derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to the one under discussion exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that thiourea derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds demonstrating Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines. Notably, it targets multiple molecular pathways involved in tumor growth and metastasis. For example, IC50 values for related thioureas have been reported as low as 1.50 µM against human leukemia cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| Human leukemia cells | 1.50 |

| Breast cancer cells | 7.00 |

| Prostate cancer cells | 14.00 |

Antioxidant Activity

Antioxidant properties of thiourea derivatives are also significant. The compound has been shown to scavenge free radicals effectively, with IC50 values indicating strong reducing potential against ABTS and DPPH radicals .

| Assay Type | IC50 (µg/mL) |

|---|---|

| ABTS | 52 |

| DPPH | 45 |

The biological activities of 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea are attributed to several mechanisms:

- Inhibition of Enzymes : Thioureas can inhibit key enzymes involved in cancer progression and microbial survival.

- Interference with Cell Signaling : These compounds may alter signaling pathways that lead to reduced proliferation and increased apoptosis in cancer cells.

- Free Radical Scavenging : The antioxidant activity helps protect cells from oxidative stress.

Case Studies

- Antibacterial Study : A series of thiourea derivatives were tested against common pathogens. The results indicated that modifications in the thiourea structure significantly impacted their antibacterial efficacy .

- Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on pancreatic cancer cell lines. Results showed a marked reduction in cell viability at concentrations below 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.